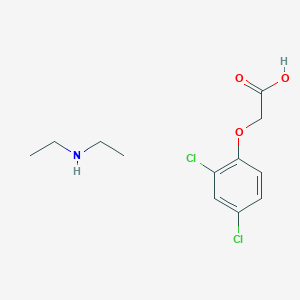
2,4-D-diethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a broad-spectrum herbicide used primarily for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is a phenoxy herbicide and is known for its selective, systemic action, being absorbed through roots and increasing biosynthesis and production of ethylene, which causes uncontrolled cell division and damages vascular tissue .
Preparation Methods
The synthesis of 2,4-D-diethylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-D-diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dichlorophenol and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2,4-dichlorophenoxyacetic acid and diethylamine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include various chlorinated phenols and amines .
Scientific Research Applications
2,4-D-diethylammonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides and their environmental impact.
Biology: Research often focuses on its effects on plant physiology, particularly its role in inducing ethylene production and uncontrolled cell division.
Medicine: While not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-D-diethylammonium involves its absorption through plant roots and subsequent systemic distribution. It increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue. This results in the death of broad-leaved weeds while leaving grasses relatively unaffected . The molecular targets include various enzymes involved in ethylene biosynthesis and cell division pathways .
Comparison with Similar Compounds
2,4-D-diethylammonium is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used and studied for its herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications but different toxicity profiles.
The uniqueness of this compound lies in its specific formulation with diethylamine, which can influence its solubility, volatility, and overall efficacy as a herbicide .
Properties
CAS No. |
20940-37-8 |
|---|---|
Molecular Formula |
C12H17Cl2NO3 |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3 |
InChI Key |
VQRSXYVRBBWVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















